molecular formula C16H16Cl2N2Ni B8251322 (ME4Phen)nicl2

(ME4Phen)nicl2

Cat. No.: B8251322
M. Wt: 365.9 g/mol
InChI Key: MRPUJRCLWLQURL-UHFFFAOYSA-L
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Description

The compound 3,4,7,8-Tetramethyl-1,10-phenanthroline nickel (II) dichloride, commonly referred to as (ME4Phen)nicl2, is a nickel-based catalyst. This compound is known for its application in various cross-coupling reactions, particularly in the field of organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,7,8-Tetramethyl-1,10-phenanthroline nickel (II) dichloride typically involves the reaction of 3,4,7,8-Tetramethyl-1,10-phenanthroline with nickel (II) chloride. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed in a solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified by recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically produced in batch reactors, and the purification process may involve additional steps such as filtration and drying to obtain the pure crystalline form .

Chemical Reactions Analysis

Types of Reactions

3,4,7,8-Tetramethyl-1,10-phenanthroline nickel (II) dichloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reactions are typically carried out at elevated temperatures.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used. These reactions are often performed under an inert atmosphere.

    Substitution: Ligands such as phosphines or amines can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in oxidation reactions, the product may be an oxidized form of the ligand, while in reduction reactions, the product may be a reduced form of the nickel complex .

Scientific Research Applications

3,4,7,8-Tetramethyl-1,10-phenanthroline nickel (II) dichloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a catalyst in various organic synthesis reactions, including cross-coupling reactions and C-H activation.

    Biology: The compound is studied for its potential biological activities, including its interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment.

    Industry: The compound is used in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 3,4,7,8-Tetramethyl-1,10-phenanthroline nickel (II) dichloride involves its role as a catalyst in various chemical reactions. The compound facilitates the formation and breaking of chemical bonds by providing an alternative reaction pathway with a lower activation energy. The molecular targets and pathways involved depend on the specific reaction being catalyzed. For example, in cross-coupling reactions, the compound may interact with both the electrophile and nucleophile to form the desired product .

Comparison with Similar Compounds

Similar Compounds

  • 1,10-Phenanthroline nickel (II) dichloride
  • 4,4′-Dimethyl-2,2′-bipyridine nickel (II) dichloride
  • 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine nickel (II) dichloride

Uniqueness

3,4,7,8-Tetramethyl-1,10-phenanthroline nickel (II) dichloride is unique due to its specific ligand structure, which provides distinct steric and electronic properties. These properties enhance its catalytic activity and selectivity in various chemical reactions compared to other similar nickel complexes .

Properties

IUPAC Name

dichloronickel;3,4,7,8-tetramethyl-1,10-phenanthroline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2.2ClH.Ni/c1-9-7-17-15-13(11(9)3)5-6-14-12(4)10(2)8-18-16(14)15;;;/h5-8H,1-4H3;2*1H;/q;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRPUJRCLWLQURL-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C(=C1C)C=CC3=C(C(=CN=C32)C)C.Cl[Ni]Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N2Ni
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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